

High-Pressure Studies of Barium Metavanadate Monohydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the high-pressure behavior of barium metavanadate monohydrate (Ba(VO₃)₂·H₂O), a compound of interest for its potential applications, including as a layered cathode material for aqueous zinc-ion batteries.[1] Understanding its structural stability and properties under pressure is crucial for advancing its use in various technological fields. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes the logical relationships and experimental workflows.

Crystal Structure and Properties at Ambient Pressure

Barium metavanadate monohydrate crystallizes in an orthorhombic structure at ambient pressure, described by the space group $P2_12_12_1.[2][3][4]$ The crystal structure consists of infinite twisted spiral chains of $[V_2O_6]^\infty$ running along the a-axis, formed by corner-sharing VO_4 tetrahedra.[1] These chains are intercalated by BaO_{10} polyhedra, creating pseudo-two-dimensional layers perpendicular to the c-axis.[1] The barium atom is coordinated by nine oxygen atoms from the vanadate chains and one from a water molecule.[1]

Table 1: Crystallographic and Physical Properties of Ba(VO₃)₂·H₂O at Ambient Conditions



Property	Value	Reference
Crystal System	Orthorhombic	[2][3][4]
Space Group	P212121	[2][3][4]
Lattice Parameter, a	7.43 ± 0.01 Å	[4]
Lattice Parameter, b	9.06 ± 0.02 Å	[4]
Lattice Parameter, c	9.70 ± 0.01 Å	[4]
Unit Cell Angles (α, β, γ)	90°	[4]
Formula Units per Unit Cell (Z)	4	[4]
Specific Gravity (at 22 °C)	3660 kg m ⁻³	[4]
Indirect Band Gap (at 0.03 GPa)	4.62(5) eV	[2][3]

High-Pressure Behavior

Recent studies have shown that the orthorhombic structure of Ba(VO₃)₂·H₂O is remarkably stable under compression, maintaining its integrity up to 8 GPa.[2][3] This is in contrast to its anhydrous counterpart, BaV₂O₆, which undergoes a phase transition at a lower pressure of 4 GPa.[2][3] The compression of Ba(VO₃)₂·H₂O is highly anisotropic, with the b-axis exhibiting nearly zero linear compressibility.[2]

Under increasing pressure, the indirect band gap of the material has been observed to decrease. This reduction is attributed to an enhanced hybridization between the O 2p and V 3d electronic states.[2][3]

Table 2: High-Pressure Properties of Ba(VO₃)₂·H₂O



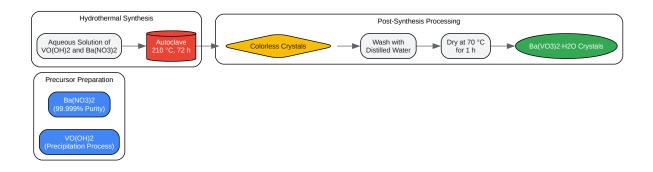
Pressure (GPa)	Indirect Band Gap (eV)	Bulk Modulus (GPa)	Observations	Reference
0.03	4.62(5)	33.0(5)	Ambient pressure measurements.	[2][3]
up to 7.1	-	-	Single-crystal X-ray diffraction shows stability of the P212121 structure.	[2][3]
up to 8	-	-	The orthorhombic structure remains stable.	[2][3]
10.1	4.48(5)	-	Optical absorption measurements show a decreased band gap.	[2][3]

Experimental Protocols Synthesis of Barium Metavanadate Monohydrate

A hydrothermal method is employed for the synthesis of Ba(VO₃)₂·H₂O crystals.[1]

Experimental Workflow for Synthesis





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Caption: Hydrothermal synthesis workflow for Ba(VO₃)₂·H₂O.

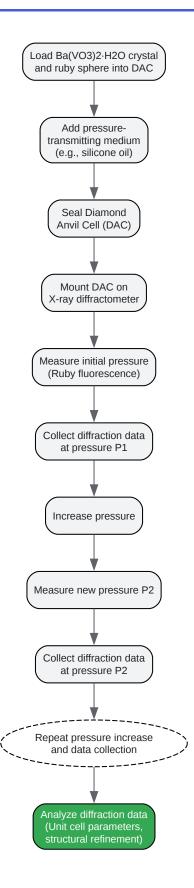
- Precursor Preparation: Vanadyl hydroxide, VO(OH)₂, is obtained through a precipitation process. Barium nitrate, Ba(NO₃)₂, of high purity (99.999%) is used as the barium source.[1]
- Hydrothermal Reaction: An aqueous solution of the precursors is heated in an autoclave at 210 °C for 72 hours.[1]
- Product Recovery: The resulting colorless crystals are washed with distilled water and subsequently dried at 70 °C for one hour to obtain the final product.[1]

High-Pressure Single-Crystal X-ray Diffraction

High-pressure single-crystal X-ray diffraction (SCXRD) is a primary technique to determine the crystal structure of materials under compression.

General Experimental Workflow for High-Pressure SCXRD





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Caption: General workflow for high-pressure single-crystal X-ray diffraction.

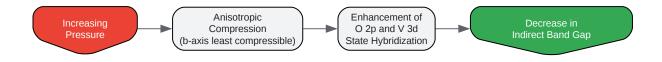


- Sample Preparation: A small, single crystal of Ba(VO₃)₂·H₂O is loaded into a diamond anvil cell (DAC), along with a tiny ruby sphere for pressure calibration.
- Pressure Medium: A pressure-transmitting medium, such as silicone oil or a noble gas, is added to ensure hydrostatic or quasi-hydrostatic conditions.
- Pressure Application and Measurement: Pressure is applied by turning the screws of the DAC. The pressure is measured in situ using the ruby fluorescence method, where the shift in the R1 fluorescence line of the ruby is correlated with the pressure.
- Data Collection: The DAC is mounted on a diffractometer, and X-ray diffraction patterns are collected at various pressures.
- Data Analysis: The collected diffraction data are analyzed to determine the lattice parameters and refine the crystal structure at each pressure point.

High-Pressure Optical Absorption Spectroscopy

This technique is used to investigate the electronic band structure of materials as a function of pressure.

Logical Relationship of Pressure Effects



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Caption: Effect of pressure on the electronic structure of Ba(VO₃)₂·H₂O.

- Sample Preparation: A sample is loaded into a DAC, similar to the SCXRD experiment.
- Spectroscopic Measurement: The DAC is placed in the sample compartment of a UV-Vis-NIR spectrometer. Light is passed through the diamond anvils and the sample.
- Data Acquisition: The absorption spectrum is recorded at different pressures.



 Data Analysis: The absorption edge is analyzed to determine the band gap energy at each pressure. A Tauc plot is often used to distinguish between direct and indirect band gaps. For Ba(VO₃)₂·H₂O, the band gap is indirect.[2][3]

Conclusion

High-pressure studies on barium metavanadate monohydrate reveal its significant structural stability up to 8 GPa, a property that surpasses its anhydrous form. The pressure-induced narrowing of the band gap, driven by enhanced orbital hybridization, is a key finding for tuning its electronic properties. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers working on vanadate-based materials and high-pressure science, providing a foundation for future investigations into its potential applications.

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